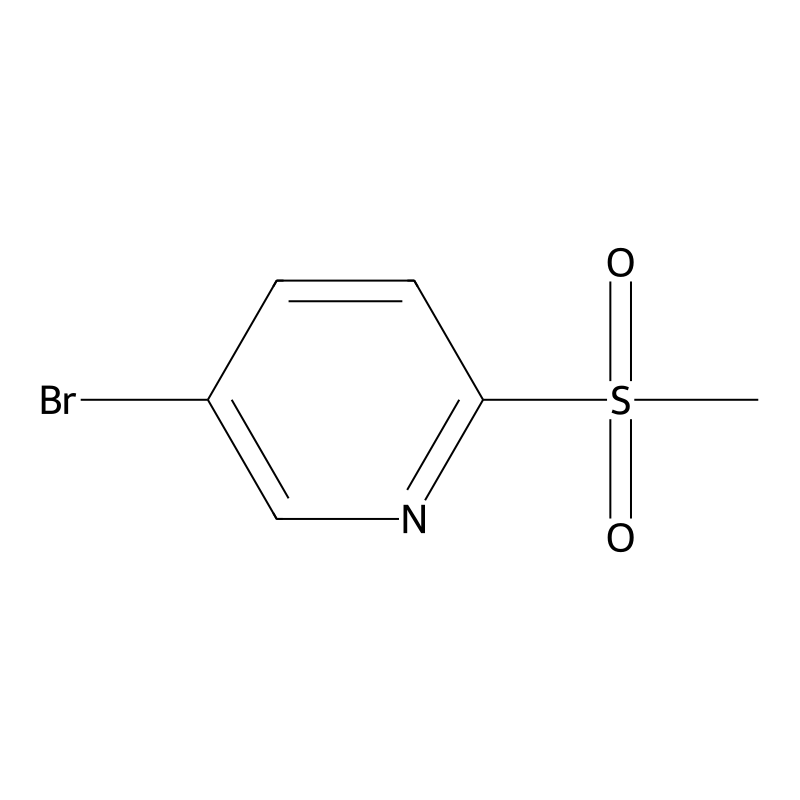

5-Bromo-2-(methylsulfonyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Novel Pyridine Derivatives

Field: Medicinal Chemistry

Application: This compound has been used in the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions.

Results: The reactions resulted in the synthesis of novel pyridine derivatives in moderate to good yield.

Synthesis of Pyridine-Based Compounds

5-Bromo-2-(methylsulfonyl)pyridine is an organic compound with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol. It features a pyridine ring substituted with a bromine atom at the 5-position and a methylsulfonyl group at the 2-position. This compound is characterized by its unique structure, which combines both halogen and sulfonyl functionalities, making it of interest in various chemical and biological applications.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to different derivatives.

- Suzuki Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling with arylboronic acids, yielding a variety of novel pyridine derivatives .

- Hydrogenation: The methylsulfonyl group can be involved in hydrogenation processes under specific conditions.

Several methods exist for synthesizing 5-Bromo-2-(methylsulfonyl)pyridine:

- Starting from 5-Bromo-2-methylpyridine: This method involves the introduction of a methylsulfonyl group through sulfonylation reactions using reagents such as dimethyl sulfoxide or sulfur trioxide.

- Via Palladium-Catalyzed Reactions: Utilizing palladium catalysts, this compound can be synthesized through cross-coupling reactions involving arylboronic acids and other pyridine derivatives .

- Direct Bromination: The compound can also be synthesized by brominating 2-(methylsulfonyl)pyridine under controlled conditions to ensure selectivity at the desired position.

Uniqueness

The uniqueness of 5-Bromo-2-(methylsulfonyl)pyridine lies in its combination of halogen (bromine) and sulfonyl functionalities, which may impart distinct electronic properties and reactivity compared to its analogs. This combination can lead to enhanced biological activity or improved performance in synthetic applications.